molecular formula C9H12N2O3 B8661724 Methyl 3-amino-6-(methoxymethyl)pyridine-2-carboxylate

Methyl 3-amino-6-(methoxymethyl)pyridine-2-carboxylate

Cat. No. B8661724
M. Wt: 196.20 g/mol
InChI Key: IFRJIGXKGKQHHP-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

To a stirred solution of methyl 3-(tert-butoxycarbonylamino)-6-(methoxymethyl)picolinate (695 mg, 2.35 mmol) at r.t. in dichloromethane (10 ml) under an argon atmosphere was added 2,2,2-trifluoroacetic acid (903 μl, 11.7 mmol) in one portion. The mixture was stirred at 50° C. overnight, then cooled to r.t. and treated carefully with 10% aq. Na2CO3 (10 ml). The aqueous solution was extracted with CH2Cl2 (10 ml). The combined organics were washed with brine (10 ml), dried over MgSO4, filtered and concentrated to leave the product as a light brown solid (424 mg, 92%) which was used for the next step without further purification.
Name
methyl 3-(tert-butoxycarbonylamino)-6-(methoxymethyl)picolinate
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
903 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:10]([C:18]([O:20][CH3:21])=[O:19])=[N:11][C:12]([CH2:15][O:16][CH3:17])=[CH:13][CH:14]=1)=O)(C)(C)C.FC(F)(F)C(O)=O.C([O-])([O-])=O.[Na+].[Na+]>ClCCl>[CH3:21][O:20][C:18]([C:10]1[C:9]([NH2:8])=[CH:14][CH:13]=[C:12]([CH2:15][O:16][CH3:17])[N:11]=1)=[O:19] |f:2.3.4|

Inputs

Step One
Name
methyl 3-(tert-butoxycarbonylamino)-6-(methoxymethyl)picolinate
Quantity
695 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=NC(=CC1)COC)C(=O)OC
Name
Quantity
903 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (10 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=NC(=CC=C1N)COC
Measurements
Type Value Analysis
AMOUNT: MASS 424 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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